molecular formula C17H14S B14404779 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene CAS No. 83821-39-0

3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene

Cat. No.: B14404779
CAS No.: 83821-39-0
M. Wt: 250.4 g/mol
InChI Key: SALHPQYFJRCPKK-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a 2-methylphenyl group attached to the ethenyl side chain, which is further connected to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylphenylacetylene and 1-benzothiophene.

    Coupling Reaction: The key step involves a coupling reaction between 2-methylphenylacetylene and 1-benzothiophene. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction or the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-150°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzothiophene.

    Substitution: Brominated or nitrated derivatives of benzothiophene.

Scientific Research Applications

3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in biological systems, it may influence signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiophene: Lacks the ethenyl side chain.

    3-Ethenylbenzothiophene: Lacks the 2-methylphenyl group.

    2-Phenylbenzothiophene: Lacks the ethenyl side chain and has a phenyl group instead of a 2-methylphenyl group.

Uniqueness

3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is unique due to the presence of both the 2-methylphenyl group and the ethenyl side chain, which confer distinct chemical and physical properties

Properties

CAS No.

83821-39-0

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

3-[2-(2-methylphenyl)ethenyl]-1-benzothiophene

InChI

InChI=1S/C17H14S/c1-13-6-2-3-7-14(13)10-11-15-12-18-17-9-5-4-8-16(15)17/h2-12H,1H3

InChI Key

SALHPQYFJRCPKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC2=CSC3=CC=CC=C32

Origin of Product

United States

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